![molecular formula C15H14FN3O2 B2950977 N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 920162-19-2](/img/structure/B2950977.png)
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, have been synthesized for the treatment of neurodegenerative diseases .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes pyridine a heterocyclic compound. It also contains a benzyl group (C6H5CH2-) with a fluorine atom attached .Mecanismo De Acción
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a potent and selective inhibitor of PTP1B. By inhibiting PTP1B, this compound enhances insulin and leptin signaling, leading to improved glucose metabolism and reduced body weight. This compound also has anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism and body weight.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin sensitivity in preclinical models of type 2 diabetes and obesity. This compound has also been shown to reduce body weight and adiposity in these models. In addition, this compound has anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism and body weight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is its potency and selectivity for PTP1B. This makes it a valuable tool for studying the role of PTP1B in glucose metabolism and obesity. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity. Another area of interest is the development of new PTP1B inhibitors with improved potency, selectivity, and pharmacokinetic properties. Finally, there is interest in studying the long-term effects of this compound on glucose metabolism and body weight in preclinical models and humans.
Métodos De Síntesis
The synthesis of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 3-pyridinemethanol, which is then reacted with 4-fluorobenzyl bromide to form 4-fluorobenzyl-3-pyridinemethanol. This intermediate is then converted to the oxalamide by reacting it with oxalyl chloride and N,N-dimethylformamide. The final product is obtained by purifying the crude oxalamide using column chromatography.
Aplicaciones Científicas De Investigación
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. This compound has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism and body weight.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-5-3-11(4-6-13)9-18-14(20)15(21)19-10-12-2-1-7-17-8-12/h1-8H,9-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKQKFJIUJQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.